2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol
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Overview
Description
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol is a complex organic compound characterized by the presence of an iodine atom, a triple bond, and an ether linkage
Preparation Methods
The synthesis of 2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol can be achieved through several synthetic routes. One common method involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields 3,7-dimethyl-6-octen-1-yn-3-ol, which can then be further iodinated and reacted with ethylene oxide to form the desired compound.
Chemical Reactions Analysis
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents and conditions used.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium iodide for substitution reactions
Scientific Research Applications
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol involves its interaction with molecular targets through its iodine atom and triple bond. The iodine atom can participate in halogen bonding, while the triple bond can undergo addition reactions with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol can be compared with similar compounds such as:
3,7-Dimethyloct-6-en-1-yn-3-ol: Lacks the iodine atom and ether linkage, making it less reactive in certain chemical reactions.
Citronellol: A structurally similar compound used in the fragrance industry, but without the triple bond and iodine atom.
6-Octen-1-ol, 3,7-dimethyl-: Another related compound with different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an iodine atom, a triple bond, and an ether linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
88692-69-7 |
---|---|
Molecular Formula |
C12H19IO2 |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
2-(1-iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxyethanol |
InChI |
InChI=1S/C12H19IO2/c1-11(2)5-4-6-12(3,7-8-13)15-10-9-14/h5,14H,4,6,9-10H2,1-3H3 |
InChI Key |
HECXUILNFOUWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#CI)OCCO)C |
Origin of Product |
United States |
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